D-Valine, N-(methoxycarbonyl)-, methyl ester
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Overview
Description
D-Valine, N-(methoxycarbonyl)-, methyl ester: is an amino acid derivative that is primarily used in compound synthesis. It is a colorless to light yellow oily substance with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol . This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(methoxycarbonyl)-, methyl ester typically involves the esterification of D-Valine with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Valine, N-(methoxycarbonyl)-, methyl ester can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: D-Valine, N-(methoxycarbonyl)-, methyl ester is used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other amino acid derivatives .
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems .
Medicine: Its ability to modify the pharmacokinetic properties of drugs makes it valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of D-Valine, N-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis to release the active D-Valine, which then participates in various biochemical pathways. This compound can modulate enzyme activity and influence protein synthesis .
Comparison with Similar Compounds
- L-Valine, N-(methoxycarbonyl)-, methyl ester
- D-Alanine, N-(methoxycarbonyl)-, methyl ester
- L-Alanine, N-(methoxycarbonyl)-, methyl ester
Comparison:
- D-Valine, N-(methoxycarbonyl)-, methyl ester is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules.
- L-Valine, N-(methoxycarbonyl)-, methyl ester has a different stereochemistry, leading to different biological activity and reactivity.
- D-Alanine, N-(methoxycarbonyl)-, methyl ester and L-Alanine, N-(methoxycarbonyl)-, methyl ester are similar in structure but differ in the side chain, which affects their chemical properties and applications .
Properties
IUPAC Name |
methyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(2)6(7(10)12-3)9-8(11)13-4/h5-6H,1-4H3,(H,9,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGFBSMKDNXREL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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